molecular formula C14H9NO2S B3074219 4-(4-Cyanophenylthio)benzoic acid CAS No. 1019501-57-5

4-(4-Cyanophenylthio)benzoic acid

Cat. No. B3074219
CAS RN: 1019501-57-5
M. Wt: 255.29 g/mol
InChI Key: HAVREHLLNXBABV-UHFFFAOYSA-N
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Description

4-(4-Cyanophenylthio)benzoic acid, also known as CTB, is a chemical compound that belongs to the family of benzoic acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Environmental and Degradation Studies

One area of research involves the degradation of pollutants and toxic substances in the environment. Advanced oxidation processes (AOPs) are employed to treat contaminants in water, with studies focusing on the degradation pathways, kinetics, and by-products of these processes. For example, research on the degradation of acetaminophen in aqueous media through AOPs provides insights into the environmental fate of pharmaceutical pollutants and their potential impact on ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Applications

In pharmacology, compounds like 4-(4-Cyanophenylthio)benzoic acid are studied for their biological activities and potential therapeutic applications. Research into various pharmacologically active compounds has shown that they can exhibit a range of biological effects, including antimicrobial, antifungal, and antitumor activities. These studies are crucial for developing new drugs and understanding the mechanisms of action of potential therapeutic agents (Swain, Paidesetty, & Padhy, 2017).

Material Science and Synthesis

In material science, the synthesis and characterization of new compounds and materials are of significant interest. Research into the synthesis of novel compounds and their applications in various fields, including as additives in food and feeds, highlights the versatility and importance of chemical synthesis in developing new materials with specific properties (Mao, Yang, Chen, Yu, & He, 2019).

properties

IUPAC Name

4-(4-cyanophenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVREHLLNXBABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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